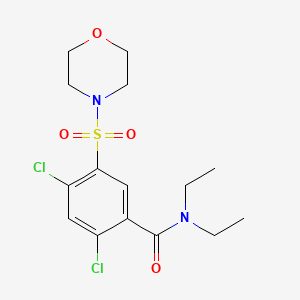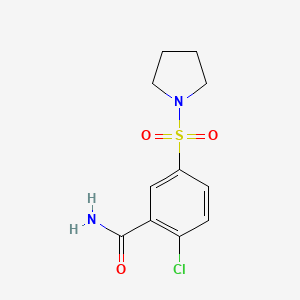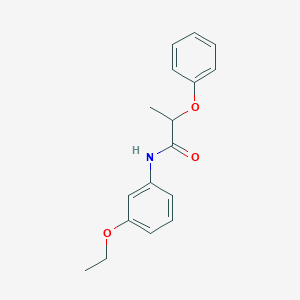
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide
Vue d'ensemble
Description
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide, also known as DMSO, is a chemical compound that has been widely used in scientific research. It is a highly polar and water-soluble compound that has been used as a solvent, cryoprotectant, and anti-inflammatory agent. DMSO is synthesized through a multi-step process that involves the reaction of 2,4-dichlorobenzoyl chloride with diethylamine followed by the reaction of the resulting intermediate with morpholine and sulfuryl chloride.
Mécanisme D'action
The mechanism of action of 2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide is not fully understood, but it is thought to involve the stabilization of cell membranes and the reduction of inflammation. This compound has been shown to interact with proteins and lipids in cell membranes, which can lead to changes in membrane fluidity and stability. Additionally, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, which can contribute to the anti-inflammatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, improve cell survival, and enhance the solubility and bioavailability of compounds. Additionally, this compound has been shown to have analgesic effects and can reduce pain and discomfort in animal models and humans.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its ability to penetrate cell membranes, its cryoprotective properties, and its ability to enhance the solubility and bioavailability of compounds. However, there are also some limitations to the use of this compound in lab experiments. This compound can be toxic to cells at high concentrations and can interfere with some assays and assays that rely on specific protein-protein interactions.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide. One area of interest is the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Additionally, there is a need for further research on the mechanism of action of this compound and its effects on cell membranes and inflammation. Finally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the treatment of inflammatory disorders and as a cryoprotectant for transplantation.
Applications De Recherche Scientifique
2,4-dichloro-N,N-diethyl-5-(4-morpholinylsulfonyl)benzamide has been widely used in scientific research due to its unique properties. It is a highly polar and water-soluble compound that can penetrate cell membranes and act as a cryoprotectant. This compound has been used to preserve cells, tissues, and organs for transplantation and has been shown to improve the survival and function of these tissues. Additionally, this compound has been used as a solvent for a wide range of compounds and has been shown to improve the solubility and bioavailability of these compounds.
Propriétés
IUPAC Name |
2,4-dichloro-N,N-diethyl-5-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O4S/c1-3-18(4-2)15(20)11-9-14(13(17)10-12(11)16)24(21,22)19-5-7-23-8-6-19/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJIMPWNSXLBIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[(1-chloro-2-naphthyl)oxy]ethyl}prop-2-en-1-amine hydrochloride](/img/structure/B4407998.png)
![2-[(2-chlorophenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4408004.png)
![1-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408006.png)
![2-[(4-fluorophenyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4408023.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4408025.png)
![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)
![1-{2-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4408035.png)


amine hydrochloride](/img/structure/B4408062.png)

![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)